Ethyl 2-ethoxy-2-hydroxyacetate

Description

Historical Context and Significance of Alpha-Hydroxy Esters

Alpha-hydroxy esters belong to a broader class of compounds known as alpha-hydroxy acids (AHAs), which have been recognized for their importance in both biological and chemical systems for many years. In the realm of organic synthesis, the development and application of alpha-hydroxy esters have been pivotal. Their bifunctional nature allows them to participate in a wide array of reactions, serving as key building blocks for natural products, pharmaceuticals, and advanced materials. The ability to introduce both a carbonyl and a hydroxyl group in a single step makes them highly efficient synthons.

Structural Classification and Research Relevance of Ethyl 2-ethoxy-2-hydroxyacetate

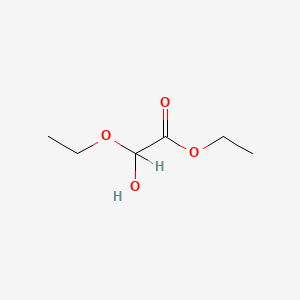

This compound is structurally classified as an alpha-hydroxy-alpha-ethoxy ester. It can also be viewed as the ethyl hemiacetal of ethyl glyoxylate (B1226380). chemicalbook.com This dual character is central to its reactivity and utility in chemical synthesis. The presence of the ethoxy group provides stability compared to the free aldehyde, while the hydroxyl group offers a reactive handle for further functionalization.

Below are the key structural and chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 49653-17-0 |

| Molecular Formula | C₆H₁₂O₄ |

| Molecular Weight | 148.16 g/mol |

| SMILES | CCOC(C(=O)OCC)O |

| InChI | InChI=1S/C6H12O4/c1-3-9-5(7)6(8)10-4-2/h5,7H,3-4H2,1-2H3 |

This data is compiled from public chemical databases. nih.gov

The research relevance of this compound lies in its ability to act as a stable and manageable precursor to the highly reactive ethyl glyoxylate, a valuable C2 building block in organic synthesis.

Current Research Landscape and Gaps Pertaining to this compound

Current research involving this compound primarily focuses on its application as a synthon for more complex molecular architectures. While it is commercially available, its direct use in multi-step syntheses appears to be a niche area, with many researchers opting for in-situ generation of related reactive intermediates.

A notable area of investigation has been the thermal condensation of this compound with ketones. This reaction provides a direct method for the synthesis of 2-hydroxy-4-keto-alkanoic esters, which are themselves versatile intermediates. capes.gov.br

However, a significant gap in the current research landscape is the limited exploration of the asymmetric reactions of this compound. While the broader field of alpha-hydroxy esters has seen extensive development in asymmetric catalysis, the specific application of modern catalytic systems to this particular hemiacetal remains an area with potential for growth. Further research could focus on developing enantioselective methods for its reactions, which would significantly enhance its value as a chiral building block.

Detailed Research Findings

A key research finding that highlights the synthetic utility of this compound is its thermal condensation with various ketones. capes.gov.br This reaction provides a straightforward route to 2-hydroxy-4-keto-alkanoic esters.

The general reaction scheme is as follows:

This compound + Ketone → 2-hydroxy-4-keto-alkanoic ester + Ethanol (B145695)

This condensation reaction has been investigated with a variety of ketones, demonstrating its potential as a tool for carbon-carbon bond formation. The resulting products are valuable intermediates that can be further transformed, for instance, through dehydration reactions. capes.gov.br

While detailed mechanistic studies for this specific thermal condensation are not extensively published in readily available literature, it is proposed to proceed through the in-situ formation of an electrophilic species from the hemiacetal, which is then attacked by the enol or enolate of the ketone.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-ethoxy-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-3-9-5(7)6(8)10-4-2/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGALUWKYZXVZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303847 | |

| Record name | Ethyl 2-ethoxy-2-hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49653-17-0 | |

| Record name | Ethyl 2-ethoxy-2-hydroxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49653-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl ethoxyhydroxyacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049653170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49653-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-ethoxy-2-hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl ethoxyhydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Ethoxy 2 Hydroxyacetate

Established Synthetic Routes to Ethyl 2-ethoxy-2-hydroxyacetate

The primary and most well-documented method for the synthesis of this compound involves the formation of a hemiacetal from ethyl glyoxylate (B1226380).

Hemiacetal Formation from Glyoxylic Acid Esters

The reaction of ethyl glyoxylate with ethanol (B145695) yields this compound, which is the ethyl hemiacetal of ethyl glyoxylate. mdpi.comrsc.orgnih.gov This reaction is a nucleophilic addition of ethanol to the aldehyde group of ethyl glyoxylate. The general mechanism for acid-catalyzed hemiacetal formation involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. nsf.govresearchgate.net

A process for producing glyoxylate hemiacetals involves reacting an alcohol, such as ethanol, or a formate (B1220265) ester with carbon monoxide under pressure in the presence of a basic initiator. rsc.org This method highlights a direct pathway to hemiacetals from simple starting materials.

The reaction to form the related ethyl diethoxyacetate from the hemiacetal of ethyl glyoxylate in the presence of hydrogen chloride further confirms the role of this compound as a key intermediate. nih.gov

Alternative Preparation Strategies for this compound

While direct hemiacetal formation is the principal route, alternative strategies often involve the synthesis of related acetals, from which the hemiacetal can be inferred as an intermediate. One such strategy is the preparation of ethyl diethoxyacetate from dichloroacetic acid. This process involves the reaction of dichloroacetic acid with sodium ethoxide, followed by esterification. nih.gov Although this method does not directly yield the target hemiacetal, it represents an alternative pathway to a closely related compound.

Advancements in Large-Scale Synthesis of this compound

The industrial production of this compound is closely linked to the synthesis of glyoxylate esters and their derivatives. A patented process describes the synthesis of glyoxylate hemiacetals by reacting an alcohol with carbon monoxide under pressure, a method that is amenable to large-scale industrial application. rsc.org The patent suggests that this process can be carried out in an autoclave at elevated pressures.

Furthermore, procedures from Organic Syntheses for related compounds often provide details that are indicative of scalable processes. For instance, the synthesis of ethyl diethoxyacetate from the hemiacetal of ethyl glyoxylate can be scaled up, with the reaction being carried out in multi-liter flasks. nih.gov

| Parameter | Value | Source |

| Reactants | Alcohol (e.g., Ethanol), Carbon Monoxide | rsc.org |

| Initiator | Basic initiator (e.g., Sodium Ethoxide) | rsc.org |

| Pressure | High pressure | rsc.org |

| Scale | Laboratory to multi-liter flask | nih.gov |

Table 1: Parameters for Large-Scale Synthesis Approaches.

Green Chemistry Approaches in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, although specific, established industrial processes are not yet widely documented. The focus of green chemistry is on developing more environmentally benign and sustainable chemical processes.

Hypothetically, several green chemistry approaches could be applied to the synthesis of this compound:

Use of Renewable Feedstocks: The glyoxylate cycle, a metabolic pathway in some organisms, is involved in the biosynthesis of glyoxylate. nih.gov Engineering this cycle in microbial systems could offer a renewable route to glyoxylic acid and its esters, which are precursors to this compound.

Biocatalysis: The use of enzymes, or whole-cell biocatalysts, offers a highly selective and environmentally friendly alternative to traditional chemical catalysis. mdpi.comresearchgate.netrsc.org While specific biocatalysts for the direct synthesis of this compound are not yet reported, the enzymatic synthesis of other esters and chiral alcohols is well-established. researchgate.netnih.gov Aldolases and related enzymes are known to catalyze the formation of hydroxylated compounds. rsc.org Research into identifying or engineering an enzyme for the specific hemiacetalization of ethyl glyoxylate with ethanol could be a promising green route.

Solvent-Free Synthesis: The development of solvent-free reaction conditions is a key principle of green chemistry. A patent for the synthesis of ethyl aryl glyoxylates highlights a solvent-free grinding method, which reduces environmental pollution and simplifies the process. google.com A similar approach for the synthesis of this compound could significantly improve its environmental footprint.

Heterogeneous Catalysis: The use of solid, recyclable catalysts can simplify product purification and reduce waste. nih.gov For acetalization reactions, various heterogeneous catalysts, including silica-based materials and metal-organic frameworks (MOFs), have been explored. nih.gov Photo-organocatalysis using organic dyes has also been shown to be effective for acetal (B89532) formation under mild conditions. rsc.org The development of a robust heterogeneous or photo-organocatalyst for the synthesis of this compound would be a significant advancement in its green production.

| Green Chemistry Approach | Potential Application to this compound Synthesis | General Source |

| Renewable Feedstocks | Engineering of the glyoxylate cycle for precursor synthesis. | nih.gov |

| Biocatalysis | Use of enzymes (e.g., engineered esterases or aldolases) for selective hemiacetal formation. | mdpi.comresearchgate.netrsc.org |

| Solvent-Free Conditions | Grinding or melt-phase reaction of ethyl glyoxylate and ethanol. | google.com |

| Heterogeneous/Green Catalysis | Use of solid acid catalysts, MOFs, or photo-organocatalysts. | rsc.orgnih.gov |

Table 2: Potential Green Chemistry Strategies.

Chemical Reactivity and Reaction Mechanisms of Ethyl 2 Ethoxy 2 Hydroxyacetate

Role of Ethyl 2-ethoxy-2-hydroxyacetate as a Reagent in Organic Transformations

This compound serves as a stable and convenient precursor to the highly reactive ethyl glyoxylate (B1226380). This role is crucial in reactions where the direct use of the volatile and unstable ethyl glyoxylate is impractical. The compound's ability to generate ethyl glyoxylate in situ or to react directly through its functional groups makes it a valuable building block for synthesizing more complex molecules. It provides a method for introducing a hydroxyacetic ester side chain into other molecules. researchgate.net

Condensation Reactions Involving this compound

Condensation reactions are a cornerstone of the reactivity of this compound, enabling the formation of carbon-carbon bonds and the synthesis of a variety of functionalized products.

This compound undergoes thermal condensation with various ketones to yield 2-hydroxy-4-keto-alkanoic esters. researchgate.net This reaction provides a straightforward method for attaching a hydroxyacetic ester side chain to the carbon atom adjacent to a carbonyl group. researchgate.net The reaction typically proceeds by heating the hemiacetal with a ketone, leading to the elimination of ethanol (B145695) and the formation of a new carbon-carbon bond.

The general reaction scheme is as follows: R¹-CO-CH₂-R² + C₂H₅O-CH(OH)-COOC₂H₅ → R¹-CO-CH(R²)-CH(OH)-COOC₂H₅ + C₂H₅OH

The resulting 2-hydroxy-4-keto-alkanoic esters are versatile intermediates that can undergo further transformations, such as dehydration. researchgate.net

| Ketone Reactant | Resulting Product | Reference |

|---|---|---|

| Acetone | Ethyl 2-hydroxy-4-oxopentanoate | researchgate.net |

| Cyclohexanone | Ethyl 2-(2-oxocyclohexyl)-2-hydroxyacetate | researchgate.net |

| α-Tetralone | Ethyl 2-hydroxy-2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate | researchgate.net |

While direct Wittig-type reactions with this compound are not commonly reported, its role as a stable precursor to ethyl glyoxylate allows for its use in olefination reactions. In the presence of an acid or upon heating, the hemiacetal can eliminate ethanol to generate ethyl glyoxylate, which can then react with a phosphorus ylide (a Wittig reagent) or a phosphonate (B1237965) carbanion (in a Horner-Wadsworth-Emmons reaction) to form α,β-unsaturated esters. organic-chemistry.orgorganic-chemistry.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to produce an alkene and triphenylphosphine (B44618) oxide. libretexts.orgnih.gov The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon. libretexts.org The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion, which is generally more nucleophilic than a Wittig ylide and often leads to the formation of (E)-alkenes with high stereoselectivity. wikipedia.orgalfa-chemistry.com The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine oxide from the Wittig reaction. alfa-chemistry.com

General Mechanism (HWE Reaction of in situ generated Ethyl Glyoxylate):

Ylide Formation: A phosphonate ester is deprotonated by a base (e.g., NaH, NaOEt) to form a stabilized carbanion. youtube.com

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of ethyl glyoxylate. youtube.com

Oxaphosphetane Intermediate: A four-membered ring intermediate, an oxaphosphetane, is formed. youtube.com

Elimination: The intermediate collapses to form the alkene product and a water-soluble phosphate salt. youtube.com

The hydroxyl group of this compound can react with acid anhydrides in the presence of a base like pyridine (B92270) to form an ester. This is a standard acylation reaction where the alcohol acts as a nucleophile. Pyridine serves both as a solvent and as a base to neutralize the carboxylic acid byproduct formed during the reaction, driving the equilibrium towards the product.

The mechanism involves the following steps:

Nucleophilic Attack: The oxygen atom of the hydroxyl group in this compound attacks one of the carbonyl carbons of the anhydride.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Leaving Group Departure: The carboxylate group is eliminated as a leaving group.

Deprotonation: Pyridine removes the proton from the originally hydroxyl oxygen, forming the final ester product and pyridinium (B92312) carboxylate.

| Anhydride | Product |

|---|---|

| Acetic Anhydride | Ethyl 2-acetoxy-2-ethoxyacetate |

| Propionic Anhydride | Ethyl 2-ethoxy-2-(propionyloxy)acetate |

Nucleophilic and Electrophilic Reactivity Profiles of this compound

The reactivity of this compound is defined by the presence of both nucleophilic and electrophilic centers within its structure.

Nucleophilic Centers:

Hydroxyl Oxygen: The lone pairs of electrons on the oxygen atom of the hydroxyl group make it a potent nucleophile, capable of attacking electrophilic centers such as carbonyl carbons.

Ether Oxygen: The oxygen atom of the ethoxy group also possesses lone pairs and can act as a nucleophile, although it is generally less reactive than the hydroxyl oxygen due to steric hindrance and its involvement in the acetal (B89532) structure.

Electrophilic Centers:

Ester Carbonyl Carbon: This carbon is electron-deficient due to the polarization of the C=O bond and is susceptible to attack by nucleophiles.

Hemiacetal Carbon (C2): The carbon atom bonded to both the hydroxyl and the ethoxy group is also an electrophilic center. Protonation of the hydroxyl group can convert it into a good leaving group (water), making this carbon susceptible to nucleophilic attack.

Acid- and Base-Catalyzed Transformations of this compound

The presence of multiple functional groups makes this compound susceptible to transformations under both acidic and basic conditions.

Acid-Catalyzed Transformations: Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). This can facilitate several reactions:

Acetal Formation: In the presence of an alcohol (like ethanol) and an acid catalyst (like hydrogen chloride), this compound can be converted to the corresponding acetal, ethyl diethoxyacetate. orgsyn.org

Condensation Reactions: Acid catalysts can promote the condensation of the compound (or its in situ generated glyoxylate form) with other nucleophiles, such as amides, to form new C-N bonds. nih.gov For instance, the acid-catalyzed condensation between ethyl glyoxylate and carboxamides is a key step in the synthesis of diaminoacetic acid derivatives. nih.gov

Base-Catalyzed Transformations: Strong bases can deprotonate the hydroxyl group, forming an alkoxide, which is a stronger nucleophile. This can initiate various reactions. Furthermore, bases can catalyze condensation reactions involving the ester group.

Claisen-Type Condensations: Although this compound itself does not have α-hydrogens on the acetate (B1210297) part for self-condensation, its related derivative, ethyl ethoxyacetate, can participate in Claisen-type condensations. masterorganicchemistry.com In a crossed Claisen condensation, an enolate from another ester could potentially react with the ester carbonyl of this compound. The Claisen condensation involves the nucleophilic attack of an ester enolate on the carbonyl group of another ester molecule, leading to the formation of a β-keto ester. libretexts.org

Polymerization: In the presence of amine bases like triethylamine, ethyl glyoxylate (derived from the hemiacetal) can undergo polymerization to form poly(ethyl glyoxylate), a type of polyacetal. nsf.gov

Stereochemical Aspects and Chiral Derivatization Potential of this compound

This compound is a chiral molecule due to the presence of a stereocenter at the C2 carbon, which is bonded to four different groups: a hydroxyl group, an ethoxy group, a hydrogen atom (as part of the hemiacetal), and an ethoxycarbonyl group. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-ethyl 2-ethoxy-2-hydroxyacetate.

The stereochemistry of reactions involving this compound is of significant interest, particularly in the synthesis of enantiomerically pure fine chemicals and pharmaceuticals. The development of stereoselective reactions and methods for determining the absolute configuration of its derivatives are crucial aspects of its chemistry.

Asymmetric Synthesis

The synthesis of enantiomerically enriched or pure this compound and its derivatives can be achieved through asymmetric synthesis. This often involves the use of chiral catalysts or auxiliaries in reactions of its precursor, ethyl glyoxylate.

Asymmetric reactions of ethyl glyoxylate, such as the aldol (B89426), Friedel-Crafts, and A³ coupling reactions mentioned previously, provide access to a wide range of chiral building blocks. nih.govorganic-chemistry.orgresearchgate.net The stereochemical outcome of these reactions is controlled by the chiral catalyst or reagent employed.

Chiral Derivatization for Enantiomeric Resolution and Analysis

Due to the presence of a hydroxyl group, this compound can be derivatized with chiral derivatizing agents (CDAs) to form diastereomers. wikipedia.org These diastereomers can then be separated by chromatography (e.g., HPLC) or distinguished by spectroscopic methods like NMR, allowing for the determination of the enantiomeric excess (ee) of the original sample. libretexts.org

Common chiral derivatizing agents for alcohols include:

Mosher's Acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA): Reaction of the hydroxyl group of this compound with the acid chloride of (R)- or (S)-MTPA forms diastereomeric Mosher's esters. wikipedia.orgmdpi.com The analysis of the ¹H or ¹⁹F NMR spectra of these esters can be used to determine the absolute configuration of the original alcohol. libretexts.org

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): While primarily used for amino acids, a modified "O-Marfey method" has been developed for the derivatization of α-hydroxy acids, which could be applicable after hydrolysis of the ester group in this compound. nih.govnih.gov

Other Chiral Acids and Isocyanates: Various other chiral carboxylic acids and isocyanates can be used to form diastereomeric esters and carbamates, respectively. nih.gov

The general principle involves reacting the racemic or enantiomerically enriched this compound with a single enantiomer of a chiral derivatizing agent. The resulting diastereomers will have different physical properties, allowing for their separation or distinct spectroscopic signals.

Table of Potential Chiral Derivatizing Agents for this compound

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Derivative | Analytical Method |

| (R)- or (S)-Mosher's acid chloride | Hydroxyl | Diastereomeric esters | NMR, HPLC |

| (R)- or (S)-α-Methylbenzyl isocyanate | Hydroxyl | Diastereomeric carbamates | NMR, HPLC |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | Hydroxyl (after hydrolysis) | Diastereomeric esters | LC-MS |

This potential for chiral derivatization makes this compound a valuable building block in stereoselective synthesis, where the control and analysis of stereochemistry are paramount.

Derivatives and Analogs of Ethyl 2 Ethoxy 2 Hydroxyacetate: Synthesis and Investigation

Synthesis of Functionalized Derivatives from Ethyl 2-ethoxy-2-hydroxyacetate

The reactivity of this compound is primarily centered around its hemiacetal functionality. This structure exists in equilibrium with ethyl glyoxylate (B1226380) and ethanol (B145695), allowing it to act as a stable precursor to the highly reactive aldehyde. This property is exploited in various reactions to create functionalized derivatives.

The primary transformations involve reactions at the hydroxyl group and condensation reactions that leverage the latent aldehyde. Key synthetic routes include:

Oxidation: The secondary hydroxyl group can be oxidized to yield the corresponding ketone, ethyl 2-ethoxy-2-oxoacetate.

Etherification/Acetalization: Further reaction at the hydroxyl group with an alcohol under acidic conditions can lead to the formation of the full acetal (B89532), ethyl diethoxyacetate. This reaction proceeds by converting the hemiacetal into a more stable diether. orgsyn.org

Condensation Reactions: this compound can serve as a source of ethyl glyoxylate in condensation reactions. For example, it can react with amides in the presence of an acid catalyst to furnish N,N-disubstituted diaminoacetic acid derivatives. nih.gov The use of ethyl glyoxylate or its hemiacetal can influence the reaction yield depending on the basicity of the amide used. nih.gov

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-ethoxy-2-hydroxyacetic acid.

The table below summarizes some of the key functionalized derivatives synthesized from this compound and the general reaction types.

| Derivative Name | Functional Group Modified | Reaction Type | Resulting Functional Group |

|---|---|---|---|

| Ethyl diethoxyacetate | Hydroxyl | Acetalization | Acetal (Diether) |

| Ethyl 2-ethoxy-2-oxoacetate | Hydroxyl | Oxidation | Ketone |

| Ethyl 2,2-bis(carboxamido)acetate derivatives | Hemiacetal (as Aldehyde) | Condensation | Diaminal |

| 2-Ethoxy-2-hydroxyacetic acid | Ethyl Ester | Hydrolysis | Carboxylic Acid |

Exploration of Alpha-Alkoxy Alpha-Hydroxy Ester Analogs

The structural motif of an alpha-alkoxy alpha-hydroxy ester is of significant interest in organic and medicinal chemistry. Researchers have explored various synthetic methods to generate analogs of this compound, varying the nature of the alkoxy and ester groups.

A notable and environmentally friendly method involves a visible-light-induced O-H insertion reaction. This catalyst- and additive-free photochemical method utilizes the reaction of diazo compounds with alcohols or water to produce a wide range of α-alkoxy and α-hydroxy esters in good yields. organic-chemistry.org The reaction proceeds at room temperature under blue LED light and has been successfully applied on a gram scale using a continuous-flow reactor, highlighting its potential for industrial application. organic-chemistry.org

Another established route to α-hydroxy esters involves a two-step process starting from α-hydroxynitriles (cyanohydrins). The α-hydroxynitrile is first reacted with an alcohol in the presence of a hydrogen halide (like HCl) to form a 2-hydroxy-imino-ester intermediate. This intermediate is then subjected to hydrolysis to yield the final α-hydroxy ester. This method provides high yields that are not heavily dependent on the size of the alkyl groups in the starting materials. google.com

Furthermore, analogs in the form of hemi-acetals of various alkyl glyoxylates can be prepared via the ozonolysis of dialkyl maleates followed by reductive workup. For instance, the ozonolysis of diethyl maleate (B1232345) in methanol (B129727) and subsequent hydrogenation yields the methyl hemi-acetal of ethyl glyoxylate. google.com

The following table presents examples of synthesized alpha-alkoxy alpha-hydroxy ester analogs using different methodologies.

| Analog Structure/Name | Synthetic Method | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| Various α-alkoxy esters | Visible-light-induced O-H insertion | Diazo compound, Alcohol, Blue LED | Up to 98% | organic-chemistry.org |

| Various α-hydroxy esters | Hydrolysis of 2-hydroxy-imino-ester | α-hydroxynitrile, Alcohol, HCl, Water | High | google.com |

| Methyl hemi-acetal of ethyl glyoxylate | Ozonolysis-Reduction | Diethyl maleate, Ozone, H₂/Pd | 97.3% | google.com |

| Methyl hemi-acetal of n-butyl glyoxylate | Ozonolysis-Reduction | Di-n-butyl maleate, Ozone, H₂/Pd | 96.3% | google.com |

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. The interplay between the ether, hydroxyl, and ester functional groups at the α-carbon dictates the molecule's stability and reaction pathways.

The central feature governing reactivity is the hemiacetal group. The stability of this group, and thus its equilibrium position with the corresponding aldehyde and alcohol, is influenced by the nature of the alkoxy group. Electron-donating groups on the ether oxygen can stabilize the carbocationic intermediate formed during acetalization or condensation reactions, potentially increasing the reaction rate.

In the context of ester hydrolysis, the reactivity of α-hydroxy esters has been shown to be dependent on the structure of both the ester and the alcohol portion. For instance, in lipase-catalyzed hydrolysis of lactate (B86563) esters (α-hydroxy esters), the reaction rate varies with the length of the ester's alkyl chain (e.g., ethyl vs. propyl). researchgate.net This suggests that steric hindrance around the carbonyl group plays a significant role in the accessibility of the reaction center to the catalyst.

Furthermore, the presence of the α-hydroxyl group can influence the reactivity of adjacent functional groups through intramolecular interactions. In reactions involving alkoxyhydrosilanes, α-hydroxy carboxylic acids exhibit surprisingly high reactivity compared to simple carboxylic acids or alcohols. This is attributed to a cooperative mechanism where the hydroxyl group acts as a nucleophile at the silicon center, while the carboxylic proton attacks the Si-H bond. acs.org A similar intramolecular assistance could be envisioned in derivatives of this compound, where the α-hydroxyl or α-alkoxy group can influence reactions at the ester carbonyl.

The following table summarizes key structure-reactivity relationships observed in this compound and related analogs.

| Structural Feature | Influence on Reactivity | Example Reaction | Reference |

|---|---|---|---|

| Hemiacetal Moiety | Acts as a stable precursor to the reactive ethyl glyoxylate aldehyde. | Acid-catalyzed condensation with amides. | nih.gov |

| α-Alkoxy Group | Stabilizes the molecule compared to the free aldehyde; influences the rate of acetal formation. | Conversion of the hemiacetal to a full acetal. | orgsyn.org |

| Ester Alkyl Chain Length | Affects the rate of enzyme-catalyzed hydrolysis due to steric effects. | Lipase-catalyzed hydrolysis of α-hydroxy esters. | researchgate.net |

| α-Hydroxy Group | Can participate in intramolecular catalysis, enhancing reactivity at adjacent sites. | Reaction of α-hydroxy acids with hydrosilanes. | acs.org |

Applications of Ethyl 2 Ethoxy 2 Hydroxyacetate in Advanced Organic Synthesis

Utilization of Ethyl 2-ethoxy-2-hydroxyacetate as a Versatile Building Block

The strategic placement of multiple reactive sites makes this compound a valuable precursor in the synthesis of more complex molecules. guidechem.combldpharm.com Its hemiacetal structure provides a masked aldehyde functionality, which can be unveiled under specific reaction conditions for subsequent transformations. This characteristic is particularly useful in multi-step syntheses where controlled reactivity is paramount.

The ester and ether groups also offer handles for a range of chemical modifications. The ester can undergo hydrolysis, transesterification, or amidation to introduce new functionalities. The ethoxy group, while generally stable, can participate in reactions under more forcing conditions, further expanding the synthetic possibilities.

Synthetic Pathways to Pharmaceutical Intermediates Employing this compound

While direct, named applications in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, the structural motifs present in this compound are found in various biologically active molecules. Chemical suppliers list it as a pharmaceutical intermediate, suggesting its role in the proprietary synthesis of active pharmaceutical ingredients (APIs). bldpharm.com

Its upstream precursor, ethyl glyoxylate (B1226380), is a key component in the synthesis of various pharmaceutical intermediates. minstargroup.com For instance, ethyl glyoxylate is used in the production of intermediates for drugs like those used in the treatment of hypertension. The reactivity of the aldehyde function in ethyl glyoxylate is crucial, and this compound, as a stable hemiacetal derivative, offers a controlled way to introduce this functionality into a synthetic scheme.

Contributions to Material Science and Polymer Chemistry

The application of this compound extends into the realm of material science and polymer chemistry. One notable, albeit indirect, application lies in the synthesis of biodegradable polymers. Its precursor, ethyl glyoxylate, is used to synthesize poly(ethyl glyoxylate), a biodegradable polymer. minstargroup.com The potential for this compound to be used in esterification reactions also points towards its utility in polymer synthesis.

While specific examples of polymers derived directly from this compound are not widespread in the literature, its functional groups make it a candidate for condensation polymerization reactions. The hydroxyl and ester functionalities could potentially react with appropriate co-monomers to form polyesters or other polymeric structures.

Emerging Applications and Industrial Relevance of this compound

The industrial relevance of this compound is primarily as a specialty chemical and building block for organic synthesis. angenechemical.comlookchemicals.com It is produced by various chemical manufacturers and is available for laboratory and industrial use. buyersguidechem.com

Emerging applications are likely to capitalize on the molecule's unique reactivity. Its potential as a precursor to novel heterocyclic compounds, which are a cornerstone of many pharmaceuticals and agrochemicals, is an area of active research. The development of new catalytic systems could unlock more efficient and selective transformations of this compound, further expanding its utility in the synthesis of fine chemicals and advanced materials. As the demand for sophisticated and functionalized molecules grows, the importance of versatile building blocks like this compound is expected to increase.

Advanced Analytical Characterization Techniques for Ethyl 2 Ethoxy 2 Hydroxyacetate

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for determining the molecular structure and functional groups present in ethyl 2-ethoxy-2-hydroxyacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the compound's structure. weebly.comdntb.gov.uabbhegdecollege.com

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The ethoxy groups would each show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to coupling with adjacent protons. youtube.com The methine proton would appear as a singlet, and the hydroxyl proton would also likely be a singlet, though its chemical shift can be variable.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. nih.gov One would expect to see signals for the carbonyl carbon, the carbon bearing the hydroxyl and ethoxy groups, the methylene and methyl carbons of both ethoxy groups. The chemical shifts of these carbons are indicative of their bonding and electronic environment. weebly.com

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| -CH₃ (ester) | Triplet | ~14 |

| -CH₂- (ester) | Quartet | ~62 |

| -CH₃ (ether) | Triplet | ~15 |

| -CH₂- (ether) | Quartet | ~65 |

| -CH(OH)- | Singlet | ~95 |

| -C=O | - | ~170 |

| -OH | Singlet (variable) | - |

Mass Spectrometry (MS), including GC-MS and LC-MS for Purity and Identity

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and purity assessment. nih.govscbt.com When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for separating and identifying components in a mixture. nih.govbldpharm.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (148.16 g/mol ). nih.govscbt.comguidechem.com The fragmentation pattern provides structural information. Common fragmentation pathways for esters and ethers include the loss of alkoxy groups and cleavage adjacent to the carbonyl group. libretexts.orgdocbrown.infoyoutube.com

Expected Fragmentation Pattern in the Mass Spectrum of this compound:

| Fragment Ion (m/z) | Possible Structure/Loss |

| 148 | [M]⁺, Molecular ion |

| 103 | Loss of -OCH₂CH₃ (ethoxy group) |

| 75 | Loss of -COOCH₂CH₃ (ethoxycarbonyl group) |

| 45 | [OCH₂CH₃]⁺ (ethoxy group) |

GC-MS and LC-MS:

GC-MS is well-suited for the analysis of volatile compounds like this compound. nih.govchromatographyonline.comunl.edu The gas chromatograph separates the compound from any volatile impurities before it enters the mass spectrometer for detection and identification. irsst.qc.ca

LC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not volatile enough for GC. lcms.cz It is particularly useful for confirming the purity of a sample and for identifying any non-volatile impurities.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their vibrational frequencies. nih.govpurdue.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. libretexts.orgpressbooks.publibretexts.org

A broad O-H stretching band would be observed in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.

A strong C=O stretching band for the ester group would appear around 1750-1735 cm⁻¹.

C-O stretching bands for the ester and ether linkages would be present in the 1300-1000 cm⁻¹ region.

C-H stretching and bending vibrations for the alkyl groups would also be visible.

Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for non-polar bonds. researchgate.netresearchgate.netspectroscopyonline.com The C-C backbone and symmetric vibrations of the molecule would be more prominent in the Raman spectrum. nih.gov

Key Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretch, H-bonded | 3500-3200 (broad) |

| C=O (ester) | Stretch | 1750-1735 (strong) |

| C-O (ester, ether) | Stretch | 1300-1000 |

| C-H (sp³) | Stretch | 3000-2850 |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its presence in a sample.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating and quantifying non-volatile or thermally labile compounds. bldpharm.com These methods are ideal for determining the purity of this compound and for identifying any related impurities. bldpharm.comchemicalbook.com A reversed-phase HPLC or UPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable. The compound would be detected using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). lcms.cz

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is the method of choice for analyzing volatile compounds. embrapa.brnih.gov It is used to determine the purity of this compound by separating it from any volatile impurities. scbt.com A capillary column with a suitable stationary phase, such as a non-polar or mid-polar phase, would be used. The separated components are detected by a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for identification. chromatographyonline.comunl.eduirsst.qc.ca

Advanced Structural Determination Techniques for Crystalline Forms or Derivatives

The definitive three-dimensional arrangement of atoms and molecules within a crystal lattice can be elucidated through advanced analytical techniques. For this compound and its derivatives, these methods are crucial for understanding their solid-state conformation, intermolecular interactions, and polymorphic forms.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise solid-state structure of a crystalline compound. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide the information needed to calculate the electron density distribution within the crystal, which in turn allows for the determination of atomic positions with very high precision.

Application to Derivatives of this compound:

Bond Lengths and Angles: Precise measurements of all covalent bond lengths and the angles between them, confirming the molecular geometry.

Intermolecular Interactions: The presence and geometry of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the packing of molecules in the crystal lattice. For instance, the hydroxyl and carbonyl groups of this compound would be expected to participate in hydrogen bonding.

Absolute Configuration: For chiral derivatives, SC-XRD can be used to determine the absolute configuration of stereocenters.

Hypothetical Crystallographic Data Table:

The following table illustrates the type of data that would be obtained from a single crystal X-ray diffraction experiment on a hypothetical crystalline derivative of this compound. The data is presented for illustrative purposes and is not based on experimental results for this specific compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1056.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.250 |

| R-factor | 0.045 |

Spectroscopic Studies on Tautomerism and Conformational Analysis

Spectroscopic techniques are powerful tools for investigating the dynamic behavior of molecules in solution and the gas phase, including the study of tautomeric equilibria and conformational isomers. For this compound, such studies would provide insight into the different forms the molecule can adopt and their relative stabilities.

While direct spectroscopic studies on the tautomerism of this compound are not extensively reported, research on analogous β-ketoesters, such as ethyl acetoacetate, provides a strong basis for understanding the expected behavior. researchgate.netresearchgate.net Tautomerism in these systems typically involves the equilibrium between a keto and an enol form.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in complementing experimental spectroscopic data. researchgate.netresearchgate.net These calculations can predict the relative energies of different conformers and tautomers, helping to interpret experimental spectra. For related β-ketoesters, it has been shown that the enol form can be stabilized by intramolecular hydrogen bonding. researchgate.net

Key Spectroscopic Techniques and Their Application:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are highly sensitive to the chemical environment of the nuclei. The chemical shifts and coupling constants can be used to distinguish between keto and enol tautomers. For example, the enolic proton typically gives a distinct signal at a higher chemical shift. The relative integrals of the signals corresponding to each tautomer can be used to determine their equilibrium ratio in a given solvent.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. The keto form will exhibit a characteristic C=O stretching vibration, while the enol form will show O-H and C=C stretching bands. The position and intensity of these bands can provide information about hydrogen bonding and conformational changes.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions in a molecule can be probed using UV-Vis spectroscopy. The keto and enol forms of a β-dicarbonyl compound typically have different absorption maxima (λmax) due to the difference in their electronic systems (isolated carbonyl vs. conjugated enone). researchgate.net

Illustrative Data on Tautomeric Equilibrium for a Related Compound (Ethyl Acetoacetate):

The following table, based on findings for the structurally related compound ethyl acetoacetate, illustrates the type of data that spectroscopic studies can provide regarding tautomeric equilibrium in different environments. researchgate.net

| Solvent | % Enol Form (Illustrative) | % Keto Form (Illustrative) |

| Gas Phase | ~45% | ~55% |

| Non-polar (e.g., Hexane) | ~20% | ~80% |

| Polar Aprotic (e.g., Acetonitrile) | ~10% | ~90% |

| Polar Protic (e.g., Water) | <5% | >95% |

These data highlight the significant influence of the solvent on the position of the keto-enol equilibrium. In the case of this compound, the presence of the additional ethoxy and hydroxyl groups would likely influence the tautomeric equilibrium and conformational preferences in ways that could be elucidated through detailed spectroscopic and computational analysis.

Computational and Theoretical Investigations of Ethyl 2 Ethoxy 2 Hydroxyacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and inherent reactivity of a molecule. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to solve the molecular Schrödinger equation, providing detailed information about electron distribution and orbital energies. researchgate.net

For ethyl 2-ethoxy-2-hydroxyacetate, these calculations can elucidate its three-dimensional structure and the distribution of electron density. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. researchgate.net Regions with negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl, ether, and hydroxyl groups would be expected to show negative MEP, indicating their role as centers of reactivity.

Table 1: Computed Electronic and Structural Properties of this compound This table presents a set of theoretical and computed properties for the molecule, derived from computational chemistry models and databases.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₄ | nih.govscbt.com |

| Molecular Weight | 148.16 g/mol | nih.govscbt.com |

| XLogP3-AA | 0.2 | nih.govguidechem.com |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | guidechem.com |

| Rotatable Bond Count | 5 | guidechem.com |

| Topological Polar Surface Area | 55.8 Ų | guidechem.com |

| Predicted pKa | 11.24 ± 0.20 | guidechem.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on a static molecular state, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. chemrxiv.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and the study of intermolecular interactions in a simulated environment (e.g., in a solvent).

For this compound, a relatively flexible molecule with five rotatable bonds, MD simulations can reveal its preferred conformations in different environments. guidechem.com By simulating the molecule's trajectory, researchers can identify low-energy conformational states and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. For instance, the orientation of the ethoxy and hydroxyl groups relative to the ester moiety can significantly impact its ability to act as a hydrogen bond donor or acceptor. MD studies can reveal the flexibility of regions within a molecule, which can be essential for its function and interactions. chemrxiv.org

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational methods are invaluable for mapping out the potential chemical transformations of this compound. By modeling reaction pathways, chemists can identify the most likely mechanisms for reactions such as esterification, hydrolysis, or oxidation. This involves locating the transition state (TS) for a given reaction step, which is the highest energy point along the reaction coordinate.

The energy of the transition state determines the activation energy of the reaction; a lower activation energy implies a faster reaction rate. Quantum chemical methods, similar to those used for electronic structure, can be used to calculate the geometries and energies of reactants, products, and transition states. researchgate.net For example, in the acid-catalyzed hydrolysis of the ester group in this compound, computational modeling could compare the energetic favorability of different mechanistic pathways, providing a detailed, step-by-step understanding of the transformation. The calculation of Gibbs free energy for transition states is a key component of this analysis. researchgate.net

Application of Molecular Docking Principles to this compound Intermediates

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery and for understanding enzymatic mechanisms. While this compound itself is a small organic molecule, its structural motifs could be part of a larger molecule designed to interact with a biological target.

In a hypothetical scenario where an intermediate derived from this compound is investigated as an enzyme inhibitor, molecular docking would be employed. The process involves preparing the 3D structures of both the ligand and the receptor protein. researchgate.net The docking algorithm then samples a vast number of possible binding poses and scores them based on factors like intermolecular forces, shape complementarity, and desolvation penalties. The output provides a predicted binding affinity (often expressed as a Gibbs free energy, ΔG) and a detailed view of the interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the protein's amino acid residues. researchgate.net

Table 2: Hypothetical Molecular Docking Results for a Derivative This table illustrates the type of data generated from a molecular docking study, showing the predicted binding affinity and key interactions for a hypothetical intermediate with a target protein.

| Ligand (Intermediate) | Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

| Hypothetical Derivative 1 | Enzyme X | -7.5 | TYR 83, ASP 120, PHE 250 |

| Hypothetical Derivative 2 | Enzyme X | -6.8 | TYR 83, SER 122, LEU 248 |

| Hypothetical Derivative 3 | Enzyme Y | -8.2 | ARG 55, GLU 98, TRP 310 |

Environmental Fate and Pathways of Ethyl 2 Ethoxy 2 Hydroxyacetate

Environmental Distribution and Transport Processes

The way in which Ethyl 2-ethoxy-2-hydroxyacetate moves and partitions between different environmental compartments is governed by its physical and chemical properties, such as its soil adsorption characteristics and its tendency to volatilize from water.

The tendency of a chemical to bind to soil and sediment particles is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (K_oc). A low K_oc value indicates that the chemical is less likely to adsorb to soil and is therefore more mobile.

For this compound, the predicted K_oc value is low, suggesting that it will have high mobility in soil and is not likely to adsorb significantly to sediment. This means the compound has the potential to leach into groundwater.

| Parameter | Predicted Value | Mobility Classification |

| Soil Adsorption Coefficient (log K_oc) | 1.08 | High |

| Soil Adsorption Coefficient (K_oc) | 12.0 L/kg | High |

Data is estimated using the KOCWIN™ v2.00 module of the US EPA EPI Suite™.

Table 4: Predicted Soil Adsorption and Mobility Data for this compound

Volatilization is the process by which a substance evaporates from a solid or liquid state into a gaseous state. The tendency of a chemical to volatilize from water to air is described by its Henry's Law Constant.

The predicted Henry's Law Constant for this compound is low, indicating that volatilization from moist soil surfaces and water bodies is not expected to be a significant environmental fate process.

| Parameter | Predicted Value |

| Henry's Law Constant | 2.36 x 10⁻⁸ atm-m³/mole |

| Volatilization from Water Half-life (River) | 1,237 hours (51.5 days) |

| Volatilization from Water Half-life (Lake) | 13,490 hours (562 days) |

Data is estimated using the HENRYWIN™ v3.20 and WVOLWIN™ v1.01 modules of the US EPA EPI Suite™.

Table 5: Predicted Volatilization Data for this compound

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance that is higher than in the environment itself. This occurs when the rate of uptake of the substance is greater than the rate of its loss through metabolism or excretion. The potential for a chemical to bioaccumulate is a critical factor in assessing its environmental risk, as high concentrations in organisms can lead to toxic effects and the transfer of the chemical through the food chain (biomagnification).

The bioaccumulation potential of a chemical is often predicted using its octanol-water partition coefficient (Kow). A high Kow value suggests a greater affinity for fatty tissues (lipophilicity), which can lead to higher bioaccumulation in organisms. However, experimental data from studies on aquatic and terrestrial organisms provide the most accurate assessment.

For this compound, there is a significant lack of publicly available empirical data on its bioaccumulation potential. Searches of scientific literature and environmental databases did not yield specific studies on its uptake, metabolism, or excretion in aquatic or terrestrial species. While its physical and chemical properties can offer some indication, without experimental ecotoxicity data, a definitive assessment of its bioaccumulation risk remains undetermined.

To conduct a thorough assessment, the following data points would be required:

Interactive Data Table: Bioaccumulation Data for this compound

| Parameter | Test Organism | Value | Source |

| Bioconcentration Factor (BCF) | Fish | Data not available | - |

| Bioaccumulation Factor (BAF) | Aquatic Invertebrates | Data not available | - |

| Terrestrial Bioaccumulation Study | Earthworm | Data not available | - |

| Octanol-Water Partition Coefficient (log Kow) | - | 0.2 (Predicted) | nih.gov |

Note: The log Kow value is a predicted value from computational models and has not been experimentally verified. A low log Kow, such as this predicted value, would typically suggest a low potential for bioaccumulation. However, experimental validation is necessary.

Assessment of Environmental Impact and Green Chemistry Principles

However, we can evaluate the compound from the perspective of Green Chemistry . The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemicalbook.com Assessing a compound like this compound against these principles can provide insight into its potential environmental footprint from a manufacturing and lifecycle perspective.

Interactive Data Table: Application of Green Chemistry Principles to this compound

| Principle | Description | Relevance to this compound |

| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. | The synthesis route for this compound should be designed to minimize byproducts and waste streams. |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. | A synthesis with high atom economy would ensure that most of the atoms from the starting materials are part of the final product, reducing waste. |

| 3. Less Hazardous Chemical Syntheses | Synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. | The choice of reagents and solvents for its synthesis is crucial. Using non-toxic starting materials would be a key green chemistry consideration. |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. | As the toxicity data for this compound is lacking, a key area of research would be to determine its toxicological profile and, if necessary, design safer alternatives. |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous. | Synthesis routes that avoid hazardous organic solvents, perhaps by using water or solvent-free conditions, would be preferable. |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. | Developing a synthesis that can be performed at ambient temperature and pressure would reduce the energy footprint of its production. |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. | Investigating if the starting materials for its synthesis can be derived from biological sources (e.g., bio-based ethanol) would enhance its green profile. |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/ deprotection) should be minimized or avoided. | A direct synthesis pathway that does not require the use of protecting groups would be more efficient and generate less waste. |

| 9. Catalysis | Catalytic reagents are superior to stoichiometric reagents. | The use of catalysts, particularly biocatalysts like enzymes, could enable a more selective and efficient synthesis, reducing the need for harsh reagents. |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. | The ester and ether linkages in this compound suggest it may be susceptible to hydrolysis and biodegradation, but this needs to be experimentally confirmed. |

| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. | Implementing in-process monitoring during its manufacture can help to optimize reaction conditions and prevent the release of pollutants. |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. | Choosing stable, non-volatile, and non-explosive reagents and reaction conditions would enhance the safety of its production process. |

Given that this compound is noted as a compound useful in organic synthesis, its own production and use should be evaluated for adherence to these principles to ensure it contributes to greener chemical practices. chemicalbook.com

Future Research Directions and Outlook for Ethyl 2 Ethoxy 2 Hydroxyacetate

Exploration of Novel Synthetic Applications

The reactivity of the hydroxyl and ester functionalities, coupled with the latent aldehyde group of the ethyl glyoxylate (B1226380) core, positions ethyl 2-ethoxy-2-hydroxyacetate as a prime candidate for the synthesis of diverse molecular architectures. Future research should systematically explore its utility in a broader range of chemical transformations.

One promising avenue is its use in multicomponent reactions (MCRs). The in situ generation of ethyl glyoxylate from its hemiacetal under thermal or catalytic conditions could allow its participation in complex one-pot syntheses. For instance, asymmetric three-component reactions involving ethyl glyoxylate, an amine, and an alkyne (A³ coupling) are known to produce chiral propargylamines, which are valuable precursors for medicinal chemistry. researchgate.net Future work could focus on optimizing these MCRs using this compound as a more stable and easily handled glyoxylate source.

Furthermore, its application in the synthesis of heterocyclic compounds is an area ripe for investigation. The bifunctional nature of the molecule could be exploited in cascade reactions to construct complex ring systems. For example, condensation reactions with various dinucleophiles could lead to a variety of heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. Research into the synthesis of novel acyclic and cyclic glyoxamide derivatives has already demonstrated the potential of related structures in developing bacterial quorum sensing and biofilm inhibitors. rsc.org

Development of Asymmetric Synthetic Routes

The chiral center at the α-carbon of this compound makes the development of asymmetric synthetic routes a high-priority research area. The generation of enantioenriched α-hydroxy esters is of paramount importance as these are key structural motifs in many natural products and pharmaceuticals. scispace.com

A significant body of research exists on the asymmetric addition to ethyl glyoxylate, which can be directly translated to the use of its hemiacetal. Future efforts should focus on the following:

Catalytic Asymmetric Arylation and Alkylation: The enantioselective addition of organometallic reagents to the carbonyl group of in situ generated ethyl glyoxylate is a powerful tool for creating chiral α-hydroxy esters. While rhodium(I)-catalyzed arylations using organoboron reagents have shown promise with moderate to good enantioselectivities (up to 75% ee), there is ample room for improvement. scispace.comrsc.org Future research should explore novel chiral ligands and catalytic systems, such as those based on other transition metals or organocatalysts, to enhance enantiocontrol.

Enantioselective Aldol (B89426) and Ene Reactions: The development of highly enantioselective organocatalytic aldol reactions using polymeric ethyl glyoxylate has been reported, yielding versatile synthetic intermediates with excellent enantioselectivity. nih.gov Similarly, chiral strong Brønsted acid-catalyzed enantioselective carbonyl-ene reactions of simple olefins with ethyl glyoxylate have been developed. rsc.org Future work could expand the substrate scope and improve the efficiency of these reactions using this compound.

Biocatalytic Approaches: The use of enzymes for the asymmetric synthesis of α-hydroxy esters offers a green and highly selective alternative to chemical methods. Research into the biocatalytic reduction of α-keto esters to their corresponding α-hydroxy esters is well-established. Future investigations could focus on identifying or engineering enzymes that can directly convert this compound or its precursor, ethyl glyoxylate, into a single enantiomer with high efficiency.

Below is a table summarizing selected asymmetric reactions involving ethyl glyoxylate, indicating potential research directions for its hemiacetal derivative.

| Reaction Type | Catalyst/Reagent | Product Type | Enantioselectivity (ee) | Potential Future Work with this compound |

| Asymmetric Arylation | Rh(I)-phosphane-phosphite | Ethyl mandelate (B1228975) derivatives | up to 75% | Development of more selective chiral ligands. |

| Asymmetric Aldol Reaction | Diarylprolinol (Organocatalyst) | γ-ethoxycarbonyl-β-hydroxy aldehydes | Excellent | Expansion of the substrate scope to different donor molecules. |

| Asymmetric Ene Reaction | Chiral Brønsted Acid | Enantioenriched homoallylic and allylic alcohols | Moderate to high | Optimization of catalyst acidity and structure for higher selectivity. |

| Asymmetric Friedel-Crafts | Chiral Titanium(IV) Complexes | Aminomandelic acid derivatives | 80-96.6% | Application to a wider range of aromatic and heterocyclic amines. organic-chemistry.org |

Advanced Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the following aspects:

Hemiacetal-Aldehyde Equilibrium: A thorough investigation of the factors governing the equilibrium between this compound and ethyl glyoxylate (and its hydrate (B1144303) or oligomers) under various reaction conditions (e.g., temperature, solvent, catalyst) is needed. google.com This understanding is fundamental to controlling the concentration of the reactive aldehyde species.

Role of Catalysts: Detailed mechanistic studies of how different catalysts (e.g., Lewis acids, Brønsted acids, organocatalysts) interact with the hemiacetal or the in situ generated aldehyde are required. This includes identifying the active catalytic species, understanding the mode of substrate activation, and elucidating the transition states that determine stereoselectivity in asymmetric reactions. For example, in esterification reactions, the mechanism involves protonation of the carboxylic acid by a strong acid catalyst like sulfuric acid. chemguide.co.uk

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition state geometries, and the origins of enantioselectivity. These studies can guide the rational design of more efficient and selective catalysts and reaction conditions.

Design of Biologically Active Compounds Incorporating the this compound Moiety

The α-hydroxy ester motif is a common feature in a wide range of biologically active molecules. The this compound scaffold can serve as a starting point for the synthesis of novel compounds with potential therapeutic applications. Future research in this area should focus on:

Synthesis of Natural Product Analogues: Many natural products with important biological activities, such as glycosidase inhibitors and pyranonaphthoquinone antibiotics, contain chiral α-hydroxy ester or related functionalities. nih.gov this compound can be a key starting material for the synthesis of analogues of these natural products, which could lead to the discovery of new drugs with improved properties. researchgate.net

Incorporation into Bioactive Scaffolds: The ethoxy-hydroxyacetate unit can be incorporated into known bioactive scaffolds to modulate their pharmacological properties. For instance, linking this moiety to other molecules via "click chemistry" could generate novel glycohybrids with potential applications in drug delivery or as therapeutic agents themselves. thieme-connect.de The synthesis of derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid for use in solid-phase peptide synthesis highlights the utility of related ethoxy-containing building blocks. google.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure, for example, by varying the alkoxy group or derivatizing the hydroxyl and ester functions, and subsequent biological evaluation can lead to a better understanding of the structure-activity relationships. This knowledge is crucial for the rational design of more potent and selective drug candidates. The analgesic potency of certain benzimidazole (B57391) opioids, for instance, is highly dependent on the nature of the alkoxy substituent on a benzyl (B1604629) group. wikipedia.org

Sustainable Synthesis and Environmental Remediation Strategies

In line with the principles of green chemistry, future research should aim to develop more sustainable and environmentally benign methods for the synthesis and application of this compound.

Green Synthesis of α-Hydroxy Esters: The development of catalytic methods that avoid the use of stoichiometric and often toxic reagents is a key goal. This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as solvent-free or aqueous reaction systems. ijnc.irmdpi.com For example, the use of dried Dowex H+/NaI has been shown to be an effective and green approach for esterification reactions. nih.govacs.org The development of rhodium-ruthenium bimetallic oxide nanoclusters for cross-dehydrogenative coupling reactions using molecular oxygen as the sole oxidant is another promising direction for greener ester synthesis. labmanager.com

Biocatalysis: As mentioned earlier, biocatalysis offers a highly sustainable route to chiral α-hydroxy esters. Future research should focus on discovering and optimizing enzymes for the production of these compounds, potentially using renewable feedstocks.

Atom Economy: Synthetic strategies should be designed to maximize atom economy, minimizing the generation of waste. Multicomponent reactions are an excellent example of atom-economical processes.

Potential for Environmental Remediation: While not a direct application of the compound itself, research into the oxidation mechanisms of related esters, such as ethyl acetate (B1210297), over catalysts can provide insights into the degradation of volatile organic compounds (VOCs). mdpi.com Understanding these pathways is important for developing effective environmental remediation technologies.

Q & A

Q. What are the standard synthesis protocols for Ethyl 2-ethoxy-2-hydroxyacetate, and how can reaction efficiency be maximized?

this compound is typically synthesized via esterification of glycerol acid with ethylene glycol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. To maximize efficiency:

- Maintain stoichiometric ratios (1:1 molar ratio of reactants).

- Use a Dean-Stark trap to remove water and shift equilibrium toward ester formation.

- Purify via fractional distillation (boiling point: 137°C) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : Confirm ester and hydroxyl groups (¹H NMR: δ 1.2–1.4 ppm for ethoxy groups; δ 4.1–4.3 ppm for hydroxyacetate).

- IR spectroscopy : Identify carbonyl (C=O stretch at ~1740 cm⁻¹) and hydroxyl (broad band ~3400 cm⁻¹).

- GC-MS : Verify molecular ion peak at m/z 148.16 (molecular weight) and assess purity (>98%) .

Q. What are the common reaction pathways involving this compound in organic synthesis?

The compound participates in:

- Oxidation : Converts to glycerol acid and ethylene glycol using oxidizing agents (e.g., KMnO₄).

- Reduction : Yields ethylene glycol and glycerol derivatives with LiAlH₄.

- Substitution : Reacts with alkyl halides to form ether derivatives .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

Stability studies require:

- pH-dependent hydrolysis : Monitor degradation via HPLC at pH 2–12 (accelerated hydrolysis under alkaline conditions).

- Thermal analysis : Use TGA/DSC to assess decomposition above 150°C.

- Storage recommendations : Store at -20°C in inert atmospheres to prevent ester hydrolysis .

Q. What advanced spectroscopic techniques resolve ambiguities in distinguishing this compound from structurally similar esters?

Q. How can contradictory literature data on the compound’s reactivity in nucleophilic substitutions be reconciled?

Discrepancies often arise from solvent polarity or catalyst selection. Methodological solutions:

- Conduct kinetic studies in aprotic solvents (e.g., DMF) vs. protic solvents (e.g., ethanol).

- Compare catalytic efficiency of Lewis acids (e.g., ZnCl₂) vs. Brønsted acids (e.g., H₂SO₄).

- Use DFT calculations to model transition states and identify rate-limiting steps .

Q. What role does this compound play in drug delivery systems, and how is its biocompatibility assessed?

The compound’s ester and ether groups enable:

- Prodrug synthesis : Hydrolytic release of active metabolites in physiological conditions.

- Biocompatibility testing :

- In vitro cytotoxicity assays (e.g., MTT on HEK-293 cells).

- In vivo metabolic profiling (LC-MS/MS to track urinary excretion of HEAA, a known metabolite) .